1,2-Thiazol-5(2H)-one

Heterocyclic Chemistry Medicinal Chemistry Scaffold Differentiation

1,2-Thiazol-5(2H)-one (CAS 82357-89-9), also known as isothiazol-5(2H)-one, is a heterocyclic building block characterized by a five-membered 1,2-thiazole ring bearing a carbonyl group at the 5-position. Its structure features the unique 1,2-relationship of nitrogen and sulfur heteroatoms, which distinguishes it from isomeric thiazoles and confers distinct electronic and reactivity properties.

Molecular Formula C3H3NOS
Molecular Weight 101.13 g/mol
CAS No. 82357-89-9
Cat. No. B12927131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Thiazol-5(2H)-one
CAS82357-89-9
Molecular FormulaC3H3NOS
Molecular Weight101.13 g/mol
Structural Identifiers
SMILESC1=CNSC1=O
InChIInChI=1S/C3H3NOS/c5-3-1-2-4-6-3/h1-2,4H
InChIKeyJUCNRWYKMOYMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Thiazol-5(2H)-one (CAS 82357-89-9) Procurement Specification and Chemical Identity


1,2-Thiazol-5(2H)-one (CAS 82357-89-9), also known as isothiazol-5(2H)-one, is a heterocyclic building block characterized by a five-membered 1,2-thiazole ring bearing a carbonyl group at the 5-position . Its structure features the unique 1,2-relationship of nitrogen and sulfur heteroatoms, which distinguishes it from isomeric thiazoles and confers distinct electronic and reactivity properties [1]. The compound has a molecular formula of C3H3NOS and a molecular weight of 101.13 g/mol . Commercially, it is available at purities typically ≥95%, supported by analytical data packages including NMR, HPLC, and GC , serving as a foundational scaffold for the synthesis of bioactive molecules in medicinal chemistry and agrochemical research [2].

Why Generic 1,2-Thiazol-5(2H)-one (82357-89-9) Substitution Fails in Lead Optimization


The isothiazol-5(2H)-one scaffold is not interchangeable with its 3(2H)-one isomer or with thiazol-2(3H)-ones due to fundamental differences in electronic distribution and reactivity that directly impact biological activity. The 1,2-relationship of heteroatoms in isothiazolones creates a distinct electrophilic profile compared to the 1,3-relationship in thiazoles, leading to divergent protein-binding mechanisms and metabolic stability profiles . Structure-activity relationship (SAR) studies demonstrate that the position of the carbonyl group and substitution pattern on the isothiazolone ring critically governs potency and selectivity [1]. For instance, 5-chloroisothiazol-3(2H)-ones exhibit potent antibacterial activity, while thiazol-2(3H)-ones are often inactive against the same targets [2]. This positional sensitivity means that substituting one scaffold for another will not yield a comparable biological outcome, necessitating a deliberate, evidence-based selection of the correct starting material for specific research programs.

Quantitative Evidence Guide: Differentiating 1,2-Thiazol-5(2H)-one (82357-89-9) from Scaffold Isomers and Substituted Analogs


Structural Differentiation: Isothiazol-5(2H)-one vs. Isothiazol-3(2H)-one Reactivity Profile

The isothiazol-5(2H)-one scaffold is structurally and electronically distinct from the more common isothiazol-3(2H)-one isomer. The 1,2-thiazole ring exhibits a unique susceptibility to nucleophilic attack at the 5-position, which is not observed in the 3(2H)-one series [1]. This reactivity profile is a direct consequence of the 1,2-relationship of the sulfur and nitrogen heteroatoms, which creates a distinct electrophilic center compared to the 1,3-relationship in thiazoles [2].

Heterocyclic Chemistry Medicinal Chemistry Scaffold Differentiation

Scaffold Activity Profile: Isothiazolones vs. Thiazolones in Enzyme Inhibition

The biological activity profile of isothiazolone derivatives differs markedly from that of thiazolone analogs. A study on human neutrophil elastase (HNE) inhibitors found that thiazol-2(3H)-one-based compounds were completely inactive at concentrations up to 40 µM [1]. In contrast, isothiazol-3(2H)-one derivatives have demonstrated potent antibacterial activity with MIC values as low as <0.032 µg/mL against resistant E. coli strains [2]. This stark difference in potency underscores the critical impact of the heteroatom arrangement (1,2- vs. 1,3-) on target engagement.

Enzyme Inhibition Antibacterial Scaffold Selection

Kinase Inhibition Selectivity: Isothiazolone Derivatives Exhibit Distinct Target Profiles

Isothiazolone derivatives demonstrate variable selectivity across different kinase families. One study reported an isothiazolone compound that was equipotent in blocking ZAP-70 tyrosine kinase activity but was 50- to 100-fold less potent against the catalytic activities of p38 MAP kinase and c-Jun N-terminal kinase 2alpha under similar assay conditions [1]. This indicates that the isothiazolone core can be tuned for specific kinase targets.

Kinase Inhibitor Selectivity Medicinal Chemistry

Covalent Target Engagement: Isothiazolones Modify the IL-5 Receptor

Isothiazolone derivatives have been identified as potent inhibitors of interleukin-5 (IL-5) binding to its receptor (hIL5Rα). This activity is attributed to a covalent modification mechanism targeting a specific cysteine residue (Cys66) in the receptor, leading to a decrease in binding affinity [1]. This covalent mechanism is a distinct feature of the isothiazolone class compared to many other heterocyclic scaffolds.

Covalent Inhibitor Immunology IL-5 Receptor

High-Value Application Scenarios for 1,2-Thiazol-5(2H)-one (82357-89-9) Based on Comparative Evidence


Synthesis of 5-Substituted Isothiazolone Derivatives via Nucleophilic Addition

Given its unique susceptibility to nucleophilic attack at the 5-position, 1,2-thiazol-5(2H)-one is the optimal starting material for synthesizing 5-substituted isothiazolone analogs [1]. This contrasts with the 3(2H)-one isomer, which possesses a different electrophilic profile. Researchers developing novel kinase inhibitors or antibacterial agents that require specific substitution patterns on the isothiazolone ring should prioritize this scaffold to ensure regioselective functionalization.

Medicinal Chemistry Programs for Antibacterial and Kinase Inhibitor Lead Discovery

The isothiazolone class, including the 1,2-thiazol-5(2H)-one scaffold, has demonstrated potent antibacterial activity (with MICs <0.032 µg/mL against resistant strains) and selective kinase inhibition (50- to 100-fold selectivity between ZAP-70 and other MAPKs) [REFS-1, REFS-2]. These data support its use as a privileged scaffold for generating novel lead compounds in anti-infective and oncology research. The class-level activity profile provides a stronger justification for selection over the generally inactive thiazol-2(3H)-one scaffold [3].

Development of Covalent Inhibitors Targeting Cysteine Residues

The documented ability of isothiazolones to covalently modify cysteine residues, as exemplified by the potent inhibition of the IL-5 receptor (hIL5Rα), positions 1,2-thiazol-5(2H)-one as a valuable starting point for designing covalent drugs [1]. This mechanism is distinct from reversible inhibitors and offers advantages in achieving sustained target modulation. Procurement of this scaffold is therefore warranted for research programs aiming to develop novel covalent inhibitors for targets with accessible cysteine residues in their active sites.

Academic and Industrial Research on Heterocyclic Scaffold Comparisons

Due to its fundamental structural difference from isomeric thiazoles, 1,2-thiazol-5(2H)-one is a critical tool compound for academic and industrial labs conducting comparative scaffold studies [1]. These studies aim to delineate the structure-activity relationships (SAR) between different heterocyclic cores and their biological or chemical properties. Using this specific isomer ensures the study accurately reflects the electronic and steric effects of the 1,2-thiazole ring system.

Technical Documentation Hub

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